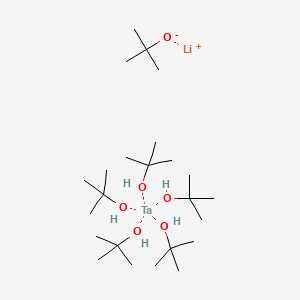

Lithium tantalum tert-butoxide

Description

Lithium tantalum tert-butoxide (CAS No. 21864-30-2) is a mixed alkoxide compound containing lithium (Li) and tantalum (Ta) coordinated with tert-butoxide ligands. These films exhibit high ionic conductivity (10⁵–10⁸ S cm⁻¹ at room temperature) and stability, making them critical for solid-state electrolytes in batteries and optoelectronic devices .

The compound is commercially available as a 10% w/v solution in tert-butanol, with a purity of 99.9% (metals basis) . Its synthesis likely involves the reaction of lithium and tantalum precursors with tert-butanol, though specific protocols remain proprietary.

Properties

Molecular Formula |

C24H59LiO6Ta |

|---|---|

Molecular Weight |

631.6 g/mol |

IUPAC Name |

lithium;2-methylpropan-2-ol;2-methylpropan-2-olate;tantalum |

InChI |

InChI=1S/5C4H10O.C4H9O.Li.Ta/c6*1-4(2,3)5;;/h5*5H,1-3H3;1-3H3;;/q;;;;;-1;+1; |

InChI Key |

OKMHYKWHLOXGOG-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)[O-].[Ta] |

Origin of Product |

United States |

Comparison with Similar Compounds

Lithium Tert-Butoxide (LiOtBu)

Chemical Formula : LiOC(CH₃)₃

Molecular Weight : 80.05 g/mol

Applications :

- Widely used in ALD for depositing lithium-containing thin films, particularly in battery research .

- Acts as a co-precursor with tantalum ethoxide (Ta(OEt)₅) to form lithium tantalate films .

Advantages : - High reactivity with water, enabling controlled growth in ALD processes .

- Commercially available in both solid and solution forms .

Limitations : - Sensitive to moisture and aging, requiring in-situ preparation for optimal performance .

However, LiOtBu remains more versatile for diverse lithium-based applications .

Tantalum Ethoxide (Ta(OEt)₅)

Chemical Formula : Ta(OC₂H₅)₅

Molecular Weight : 406.24 g/mol (calculated)

Applications :

- Key precursor for depositing tantalum oxide (TaOₓ) films via ALD or plasma-enhanced methods .

- Combined with LiOtBu to synthesize LiTaO₃ .

Advantages : - High volatility and stability under ALD conditions .

Limitations : - Requires precise mixing with LiOtBu to achieve desired Li:Ta ratios, complicating process control.

Comparison :

Lithium tantalum tert-butoxide eliminates the need for separate Li and Ta precursors, reducing process complexity. However, Ta(OEt)₅ offers flexibility in tuning Ta content independently .

Lithium Tantalate (LiTaO₃)

Chemical Formula : LiTaO₃

Molecular Weight : 235.89 g/mol

Properties :

- Perovskite crystal structure with high piezoelectric and dielectric constants .

- Conductivity: 10⁵–10⁸ S cm⁻¹ in thin-film form .

Applications : - Solid-state electrolytes, optical waveguides, and capacitors .

Comparison :

this compound serves as a precursor to LiTaO₃, whereas LiTaO₃ itself is the functional material. The precursor’s value lies in its ability to deposit high-purity LiTaO₃ at lower temperatures (e.g., 225°C via ALD) compared to traditional solid-state synthesis methods .

Sodium Tert-Butoxide (NaOtBu)

Chemical Formula : NaOC(CH₃)₃

Applications :

- Less common in ALD but used in organic synthesis as a strong base .

Comparison :

Sodium tert-butoxide lacks the dual-metal functionality of this compound, limiting its utility in advanced oxide deposition.

Research Findings and Industrial Relevance

- ALD Performance : The Sun group demonstrated that this compound-derived LiTaO₃ films achieve high conductivity (10⁸ S cm⁻¹) at low deposition temperatures (225°C), outperforming films made from separate Li and Ta precursors .

- Plasma Jet Deposition : Lin et al. enhanced lithium-ion conduction in TaOₓCᵧ films using APPJ co-synthesis of LiOtBu and Ta(OEt)₅, highlighting the importance of precursor compatibility .

- Commercial Viability : Unlike some tantalum catalysts (e.g., neopentylidene tantalum), this compound is commercially available, enabling scalable production of LiTaO₃ .

Preparation Methods

Preparation of Lithium Tantalum Tert-Butoxide via Sol-Gel Method

The this compound compound is often prepared as part of a precursor solution for lithium tantalum oxide materials using sol-gel chemistry:

- Precursors : Lithium tert-butoxide (lithium butoxide), tantalum alkoxides (e.g., tantalum ethoxide or tantalum tert-butoxide), and an alcohol-based solvent (commonly methoxyethanol).

- Solvent : Methoxyethanol (2-methoxyethanol) is widely used due to its ability to dissolve metal alkoxides and facilitate gel formation.

- Process :

- The metal alkoxides are pre-dissolved in the solvent to form solutions of defined concentration.

- Lithium tert-butoxide is added to the mixture, and the solution is stirred in a dry environment to ensure complete dissolution and prevent moisture-induced hydrolysis.

- The mixture is then dispensed into a planar configuration using techniques such as spin coating, dip coating, or spray coating.

- The solution transitions through a gel phase, followed by drying and curing to form a solid precursor film or powder.

- Control parameters : The molar ratios of lithium, tantalum, and oxygen are carefully controlled to achieve the desired stoichiometry and amorphous or crystalline phases upon heat treatment.

- Polymer additives : Sometimes polymers like polyvinyl pyrrolidone are added to improve film formation and mechanical properties.

Reaction Conditions and Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Lithium metal purity | <0.1% sodium content preferred | Ensures low sodium contamination in product |

| Lithium metal form | Bulk pieces (≥1 cm³) or finely divided | Bulk preferred for purity, dispersion faster but less pure |

| Solvent | Tetrahydrofuran (THF), methoxyethanol, hexane, toluene | Solvent choice affects solubility and reaction rate |

| Reaction temperature | 25–100 °C (reflux preferred) | Reflux temperature depends on solvent |

| Reaction time | 1–10 hours | Longer times improve conversion |

| Molar ratio (Li:tert-alcohol) | 1:1 to 10:1 | Stoichiometry adjusted for complete reaction |

| Catalyst addition | 2–5 mol% methanol or ethanol | Speeds up lithium metal reaction |

| Atmosphere | Inert (argon, nitrogen) | Prevents moisture and oxygen contamination |

| Post-reaction treatment | Cooling, filtration, washing with volatile solvents | Removes impurities and unreacted lithium |

Detailed Research Findings

- Purity and Sodium Content : Lithium tert-butoxide prepared from low-sodium lithium metal (<0.005% Na) results in products with sodium content below 1 ppm, critical for high-purity applications.

- Reaction Efficiency : Addition of small amounts of C1-C3 alcohols can reduce reaction time by approximately half when using lithium metal rods, improving process throughput.

- Sol-Gel Applications : this compound solutions prepared by dissolving lithium tert-butoxide and tantalum alkoxides in methoxyethanol form stable precursor sols that gel and dry into amorphous lithium tantalum oxide films or powders with controlled stoichiometry.

- Processing Techniques : Spin coating at ~1200 rpm for 15 seconds in dry environments followed by ozone exposure enhances film quality and oxidation state control of the tantalum species.

- Stability : The lithium tert-butoxide solutions are moisture sensitive and hygroscopic, requiring handling in dry atmospheres to prevent degradation.

Summary Table of Key Chemicals and Their Roles

| Compound | Role in Preparation | Molecular Formula | Purity/Concentration Notes |

|---|---|---|---|

| Lithium tert-butoxide | Lithium source, alkoxide ligand | C4H9LiO | Prepared via lithium metal + tert-butanol |

| Tantalum alkoxide (e.g., tert-butoxide) | Tantalum source, alkoxide ligand | Variable | Commercially available or synthesized |

| Methoxyethanol (solvent) | Solvent for dissolution and sol-gel process | C3H8O2 | Used to dissolve metal alkoxides |

| Polyvinyl pyrrolidone (optional) | Polymer additive for film formation | (C6H9NO)n | Enhances film mechanical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.